molecular formula C12H9BrClNO2 B5889495 5-bromo-N-(5-chloro-2-methylphenyl)-2-furamide

5-bromo-N-(5-chloro-2-methylphenyl)-2-furamide

Cat. No.: B5889495
M. Wt: 314.56 g/mol
InChI Key: FUQPPVGBOOSJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(5-chloro-2-methylphenyl)-2-furamide, also known as BCF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BCF is a synthetic compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-chloro-2-methylphenyl)-2-furamide is not fully understood. However, studies have suggested that this compound may exhibit its anticancer activity by inducing apoptosis in cancer cells. This compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and reduce the production of reactive oxygen species. Additionally, this compound has been found to exhibit antioxidant activity.

Advantages and Limitations for Lab Experiments

5-bromo-N-(5-chloro-2-methylphenyl)-2-furamide has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields of scientific research. However, this compound also has limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 5-bromo-N-(5-chloro-2-methylphenyl)-2-furamide. One area of research is the development of this compound derivatives with improved solubility and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, this compound can be studied for its potential use as a fluorescent probe in bioimaging.

Synthesis Methods

5-bromo-N-(5-chloro-2-methylphenyl)-2-furamide is synthesized using various methods, including the reaction of 5-chloro-2-methylphenylamine with furan-2-carboxylic acid, followed by bromination. Another synthesis method involves the reaction of 5-chloro-2-methylphenylamine with furan-2-carboxamide, followed by bromination. Both methods result in the formation of this compound.

Scientific Research Applications

5-bromo-N-(5-chloro-2-methylphenyl)-2-furamide has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit anticancer activity, and it has also been studied for its potential use in the treatment of Alzheimer's disease. Additionally, this compound has been studied for its potential use as a fluorescent probe in bioimaging.

Properties

IUPAC Name

5-bromo-N-(5-chloro-2-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO2/c1-7-2-3-8(14)6-9(7)15-12(16)10-4-5-11(13)17-10/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQPPVGBOOSJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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